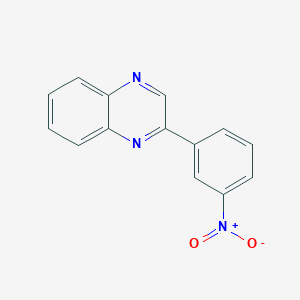![molecular formula C27H26N2O2 B1597487 2,2-双[4-(3-氨基苯氧基)苯基]丙烷 CAS No. 87880-61-3](/img/structure/B1597487.png)
2,2-双[4-(3-氨基苯氧基)苯基]丙烷
描述
2,2-Bis[4-(4-aminophenoxy)phenyl]propane, also known as 4,4’-Isopropylidenebis[(4-aminophenoxy)benzene] or BAPP, is a diamino monomer with a diphenoxy-phenyl core . It has two amine groups at both ends, which allows it to be cross-linked with carboxylic acids or carboxylic dianhydrides to synthesize polyimides .
Synthesis Analysis
The synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane involves the cross-linking of the molecule with carboxylic acids or carboxylic dianhydrides . This process is used to synthesize polyimides .Molecular Structure Analysis
The molecular formula of 2,2-Bis[4-(4-aminophenoxy)phenyl]propane is C27H26N2O2 . It has a diphenoxy-phenyl core with two amine groups at both ends .Chemical Reactions Analysis
The chemical reactions involving 2,2-Bis[4-(4-aminophenoxy)phenyl]propane primarily involve its cross-linking with carboxylic acids or carboxylic dianhydrides to synthesize polyimides .Physical And Chemical Properties Analysis
2,2-Bis[4-(4-aminophenoxy)phenyl]propane is a solid at 20°C . It has a melting point of 128.0 to 131.0°C . It is soluble in acetone . .科学研究应用
合成方法
- 合成工艺和进展:2,2'-双[4-(4-氨基苯氧基)苯基]丙烷由碱金属碳酸盐或氢氧化物、2,2-双(4-羟基苯基)丙烷和对氯硝苯合成。讨论了其还原的不同方法以及相应的优点和缺点,重点介绍了反应条件、产率、纯度和适用于大规模生产等方面 (梁太硕,2010)。
在聚合物化学中的应用
- 聚酰亚胺合成:该化合物用作聚酰亚胺合成的单体。一项研究报告了其高总产率和高纯度的制备,强调了其在创造高性能材料中的作用 (金莉清,2008)。
- 双马来酰亚胺和纳米粘土共混:使用该化合物合成了双酚 A 基双马来酰亚胺,并研究了其与各种纳米粘土的共混物。研究了这些共混物的热性能,显示出热稳定性和炭形成的改善 (C. Vijayakumar 等人,2011)。
环境和生物修复研究
- 双酚 A 的生物修复:该化合物在双酚 A(一种环境污染物)的生物修复中的作用已被探索。一项研究重点介绍了使用来自红紫拟青霉 UC-14 的漆酶降解双酚 A,强调了这种方法在降低双酚 A 水平方面的有效性 (Urvish Chhaya、A. Gupte,2013)。
先进材料开发
- 氟化聚酰亚胺合成:由该化合物制备了一种新型氟化二胺单体,从而合成出具有高热稳定性、拉伸强度和在极性溶剂中良好溶解性等显着性能的聚酰亚胺 (Chin‐Ping Yang 等人,2005)。
- 具有增强机械性能的聚酰亚胺薄膜:研究了由该化合物和各种二酐衍生的聚酰亚胺,揭示了具有高拉伸强度和热稳定性的材料。这些聚酰亚胺显示出在需要坚固耐用材料的应用中的潜力 (D. Liaw 等人,1997)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[4-[2-[4-(3-aminophenoxy)phenyl]propan-2-yl]phenoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2,19-9-13-23(14-10-19)30-25-7-3-5-21(28)17-25)20-11-15-24(16-12-20)31-26-8-4-6-22(29)18-26/h3-18H,28-29H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRFBMFAUFUULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2)N)C3=CC=C(C=C3)OC4=CC=CC(=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366856 | |
| Record name | 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Bis[4-(3-aminophenoxy)phenyl]propane | |
CAS RN |
87880-61-3 | |
| Record name | 2,2-BIS[4-(3-AMINOPHENOXY)PHENYL]PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1597405.png)
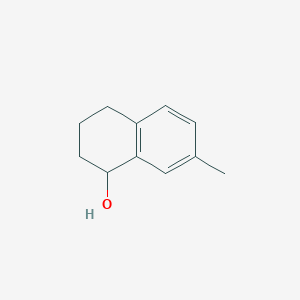
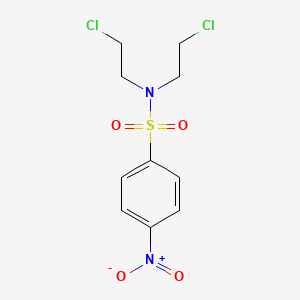
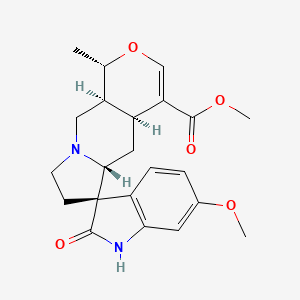
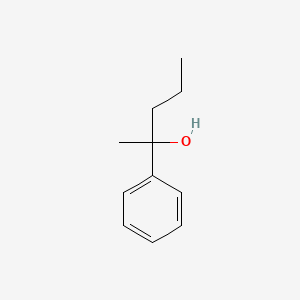



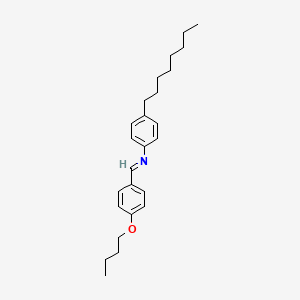


![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)
